molecular formula C9H4BrNO B11883202 7-Bromo-1-benzofuran-5-carbonitrile

7-Bromo-1-benzofuran-5-carbonitrile

Cat. No.: B11883202
M. Wt: 222.04 g/mol
InChI Key: KKUJPSATCBVAMO-UHFFFAOYSA-N
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Description

7-Bromo-1-benzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

The synthesis of 7-Bromo-1-benzofuran-5-carbonitrile typically involves the bromination of 1-benzofuran-5-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7-position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

7-Bromo-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-1-benzofuran-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzofuran-5-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, benzofuran derivatives have been shown to inhibit kinases, proteases, and other enzymes involved in disease pathways .

The molecular targets and pathways involved vary depending on the specific application. For instance, in cancer research, benzofuran derivatives may target cell signaling pathways to inhibit tumor growth and proliferation .

Comparison with Similar Compounds

7-Bromo-1-benzofuran-5-carbonitrile can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C9H4BrNO

Molecular Weight

222.04 g/mol

IUPAC Name

7-bromo-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H4BrNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H

InChI Key

KKUJPSATCBVAMO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C#N)Br

Origin of Product

United States

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